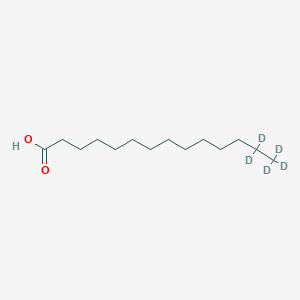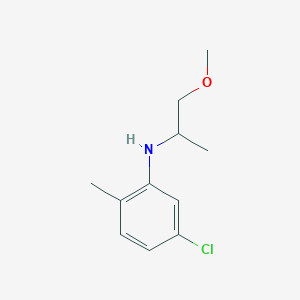![molecular formula C8H7N3O B1428414 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone CAS No. 889451-31-4](/img/structure/B1428414.png)
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Overview
Description
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Biochemical Analysis
Biochemical Properties
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the kinase activity of ZAK (ZAK kinase) with an IC50 of 3.3 nM . This inhibition affects the downstream signaling pathways of ZAK, which are crucial for various cellular processes. Additionally, this compound interacts with other kinases, albeit with varying potency, indicating its potential as a broad-spectrum kinase inhibitor .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to suppress the activation of ZAK downstream signals both in vitro and in vivo . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ZAK kinase activity by this compound can lead to reduced cell proliferation and altered metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of ZAK kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The molecular docking studies have shown that this compound fits well into the binding pocket of ZAK kinase, highlighting its potential as a targeted inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard storage conditions, with minimal degradation observed . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of ZAK kinase activity and prolonged effects on cellular functions . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ZAK kinase activity without causing significant adverse effects . At higher doses, toxic effects such as reduced cell viability and altered metabolic functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, which facilitate its excretion . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of sealed, dry conditions at room temperature to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to exhibit anticancer activity by inhibiting certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their substitution patterns.
1H-Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-a]pyridines: These compounds also belong to the pyrazolopyridine family but have a different ring fusion.
Uniqueness: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVRVNZMKAADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729604 | |
| Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889451-31-4 | |
| Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1428336.png)




![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)




